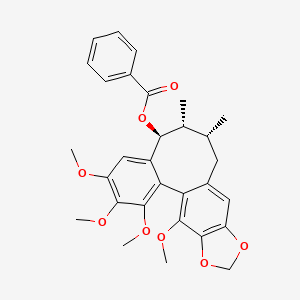
N-ethyl-1,1,1-trifluoropropane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,1,1-trifluoropropane-2-sulfonamide typically involves the reaction of 1,1,1-trifluoropropane-2-sulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,1,1-trifluoropropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or other derivatives .
Scientific Research Applications
N-ethyl-1,1,1-trifluoropropane-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-1,1,1-trifluoropropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction is often mediated through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1,1,1-trifluoropropane-2-sulfonamide
- N-propyl-1,1,1-trifluoropropane-2-sulfonamide
- N-butyl-1,1,1-trifluoropropane-2-sulfonamide
Uniqueness
N-ethyl-1,1,1-trifluoropropane-2-sulfonamide is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to other similar compounds . This uniqueness makes it valuable for specific applications where the ethyl group provides distinct advantages .
Properties
Molecular Formula |
C5H10F3NO2S |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
N-ethyl-1,1,1-trifluoropropane-2-sulfonamide |
InChI |
InChI=1S/C5H10F3NO2S/c1-3-9-12(10,11)4(2)5(6,7)8/h4,9H,3H2,1-2H3 |
InChI Key |
JXSJSUXLFLBPRB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


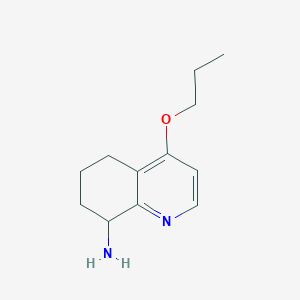

![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl3-Ethyl5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13068542.png)
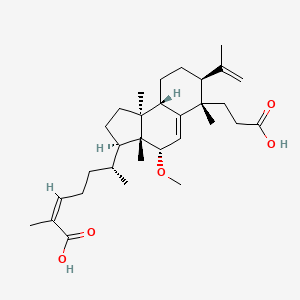
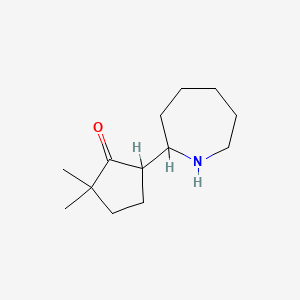

![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B13068574.png)
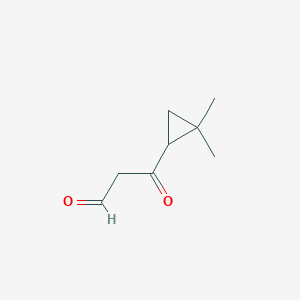
![(13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13068577.png)
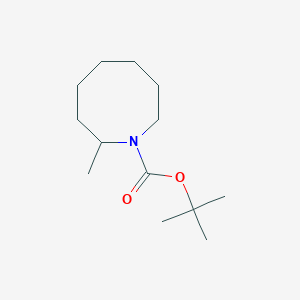
![2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13068589.png)
![2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13068595.png)
![5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068597.png)
